molecular formula C14H26N4O2 B1606736 1-Aziridinecarboxamide, N,N'-hexamethylenebis(2-methyl- CAS No. 3901-51-7

1-Aziridinecarboxamide, N,N'-hexamethylenebis(2-methyl-

Cat. No.: B1606736
CAS No.: 3901-51-7
M. Wt: 282.38 g/mol
InChI Key: QJMVVECCBAWCLZ-UHFFFAOYSA-N
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Description

1-Aziridinecarboxamide, N,N’-hexamethylenebis(2-methyl-) is a chemical compound with the molecular formula C14H26N4O2. It is characterized by the presence of aziridine rings and urea derivatives, making it a unique compound in terms of its structure and reactivity .

Preparation Methods

The synthesis of 1-Aziridinecarboxamide, N,N’-hexamethylenebis(2-methyl-) involves several steps. One common method includes the reaction of hexamethylene diisocyanate with 2-methylaziridine. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield .

Chemical Reactions Analysis

1-Aziridinecarboxamide, N,N’-hexamethylenebis(2-methyl-) undergoes various chemical reactions, including:

Scientific Research Applications

1-Aziridinecarboxamide, N,N’-hexamethylenebis(2-methyl-) has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules due to its reactive aziridine rings.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It is used in the production of polymers and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Aziridinecarboxamide, N,N’-hexamethylenebis(2-methyl-) involves its interaction with molecular targets such as enzymes and receptors. The aziridine rings can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can trigger various biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

1-Aziridinecarboxamide, N,N’-hexamethylenebis(2-methyl-) can be compared with other similar compounds such as:

Properties

IUPAC Name

2-methyl-N-[6-[(2-methylaziridine-1-carbonyl)amino]hexyl]aziridine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N4O2/c1-11-9-17(11)13(19)15-7-5-3-4-6-8-16-14(20)18-10-12(18)2/h11-12H,3-10H2,1-2H3,(H,15,19)(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJMVVECCBAWCLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN1C(=O)NCCCCCCNC(=O)N2CC2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90959851
Record name N,N'-(Hexane-1,6-diyl)bis(2-methylaziridine-1-carboximidic acid)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3901-51-7
Record name N,N′-1,6-Hexanediylbis[2-methyl-1-aziridinecarboxamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3901-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis(2-methyl-
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Record name NSC54059
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Record name N,N'-(Hexane-1,6-diyl)bis(2-methylaziridine-1-carboximidic acid)
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Record name N,N'-hexane-1,6-diylbis(2-methylaziridine-1-carboxamide)
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Synthesis routes and methods

Procedure details

2-Methyl aziridine (15.05 grams, 0.26 moles) was added drop wise over one hour to a solution of 1,6-diisocyanatohexane (20.00 grams, 0.12 moles, Aldrich) in toluene (40 mL) while cooling in an ice bath. After stirring for a total of 24 hours at room temperature, a portion of the solvent was removed under vacuum to give N,N′-(hexane-1,6-diyl)bis-(2-methylaziridine-1-carboxamide)
Quantity
15.05 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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